1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one” is a complex organic molecule. It has a molecular formula of C23H22FN7O3 and an average mass of 463.464 Da .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula and the types of bonds present. The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing nitrogen atoms . Further analysis would require more specific data or computational modeling.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be partially inferred from its structure and the types of functional groups it contains. For instance, the presence of a fluorophenyl group suggests the compound may have certain lipophilic properties. More specific properties such as melting point, solubility, etc., are not available in the search results .Applications De Recherche Scientifique
Antagonist Activity in Serotonergic Systems
A study explored the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives. Among the synthesized compounds, one demonstrated potent 5-HT2 antagonist activity, surpassing that of ritanserin, without showing alpha 1 antagonist activity in vivo. This suggests potential applications in modulating serotonergic systems for therapeutic purposes (Watanabe et al., 1992).
Potential Antihypertensive Agents
Research on 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties highlighted their synthesis and evaluation as antihypertensive agents. Some compounds showed promising activity, suggesting a potential application in the development of antihypertensive drugs (Bayomi et al., 1999).
Antimicrobial Activities
Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and screened for antimicrobial activities, showing good to moderate effectiveness against test microorganisms. This indicates a role in antimicrobial therapy development (Bektaş et al., 2007).
Antipsychotic Agents
Chemoenzymatic synthesis studies of compounds with potential antipsychotic effects revealed a straightforward synthesis process and potential for use as antipsychotic agents, based on their structural properties (Gil et al., 1997).
Non-Opiate Antinociceptive Agents
Research into 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives discovered significant analgesic activity without opioid involvement, suggesting applications in pain management (Viaud et al., 1995).
Fluoroquinolone-Azole-Piperazine Hybrids
The creation of fluoroquinolone-azole-piperazine hybrids demonstrated excellent DNA gyrase inhibition, pointing to potential uses in addressing bacterial resistance (Mermer et al., 2019).
Probes for Antibiotic Resistance
Novel 8-fluoro Norfloxacin derivatives were synthesized and evaluated for their effectiveness against antibiotic-resistant strains, providing insights into the development of treatments for resistant bacterial infections (Sunduru et al., 2011).
Orientations Futures
Given the potential biological activity of similar compounds , future research could explore the therapeutic potential of this compound, particularly its potential role in cancer treatment. Further studies could also aim to elucidate its physical and chemical properties, as well as its safety profile.
Mécanisme D'action
Target of Action
The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one has been found to target the ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in various biological processes, including cell cycle progression, DNA damage response, and chromatin remodeling .
Mode of Action
The compound interacts with its target, USP28, by reversibly binding to it . This binding directly affects the protein levels of USP28, thereby influencing the processes it is involved in .
Biochemical Pathways
The interaction of this compound with USP28 affects the ubiquitin-proteasome system, a crucial pathway for protein degradation . By inhibiting USP28, the compound disrupts the deubiquitination process, leading to changes in the levels of proteins regulated by this pathway .
Pharmacokinetics
The compound’s interaction with usp28 suggests that it is able to penetrate cells and reach its intracellular target .
Result of Action
The binding of this compound to USP28 results in the inhibition of cell proliferation, cell cycle arrest at the S phase, and a reduction in the progression of the epithelial-mesenchymal transition (EMT) in gastric cancer cell lines .
Propriétés
IUPAC Name |
1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O/c1-2-20(17-6-4-3-5-7-17)24(33)31-14-12-30(13-15-31)22-21-23(27-16-26-22)32(29-28-21)19-10-8-18(25)9-11-19/h3-11,16,20H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFRWGXICBJEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.